molecular formula C11H13FN2O B14104639 N-(4-fluorophenyl)pyrrolidine-2-carboxamide

N-(4-fluorophenyl)pyrrolidine-2-carboxamide

Cat. No.: B14104639
M. Wt: 208.23 g/mol
InChI Key: RBNOIQVPCOVDKE-UHFFFAOYSA-N
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Description

(S)-PYRROLIDINE-2-CARBOXYLIC ACID (4-FLUORO-PHENYL)-AMIDE is a chiral compound that features a pyrrolidine ring, a carboxylic acid group, and a 4-fluoro-phenyl amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-PYRROLIDINE-2-CARBOXYLIC ACID (4-FLUORO-PHENYL)-AMIDE typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Carboxylic Acid Group: This step often involves the oxidation of a precursor molecule to introduce the carboxylic acid functionality.

    Attachment of the 4-Fluoro-Phenyl Amide Group: This is usually done through an amide coupling reaction, where the carboxylic acid group reacts with a 4-fluoro-phenyl amine in the presence of coupling reagents such as EDCI or DCC.

Industrial Production Methods

In an industrial setting, the production of (S)-PYRROLIDINE-2-CARBOXYLIC ACID (4-FLUORO-PHENYL)-AMIDE would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(S)-PYRROLIDINE-2-CARBOXYLIC ACID (4-FLUORO-PHENYL)-AMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the molecule.

    Substitution: Electrophilic aromatic substitution reactions can occur on the 4-fluoro-phenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could produce various halogenated or nitrated derivatives.

Scientific Research Applications

(S)-PYRROLIDINE-2-CARBOXYLIC ACID (4-FLUORO-PHENYL)-AMIDE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-PYRROLIDINE-2-CARBOXYLIC ACID (4-FLUORO-PHENYL)-AMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (S)-PYRROLIDINE-2-CARBOXYLIC ACID (4-CHLORO-PHENYL)-AMIDE: Similar structure but with a chlorine atom instead of a fluorine atom.

    (S)-PYRROLIDINE-2-CARBOXYLIC ACID (4-METHYL-PHENYL)-AMIDE: Similar structure but with a methyl group instead of a fluorine atom.

Uniqueness

The presence of the 4-fluoro-phenyl group in (S)-PYRROLIDINE-2-CARBOXYLIC ACID (4-FLUORO-PHENYL)-AMIDE imparts unique chemical and biological properties. Fluorine atoms can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its analogs with different substituents.

Properties

Molecular Formula

C11H13FN2O

Molecular Weight

208.23 g/mol

IUPAC Name

N-(4-fluorophenyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C11H13FN2O/c12-8-3-5-9(6-4-8)14-11(15)10-2-1-7-13-10/h3-6,10,13H,1-2,7H2,(H,14,15)

InChI Key

RBNOIQVPCOVDKE-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

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